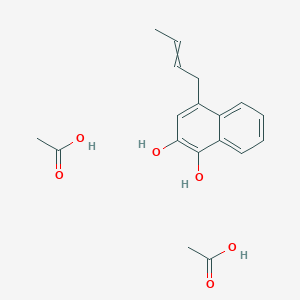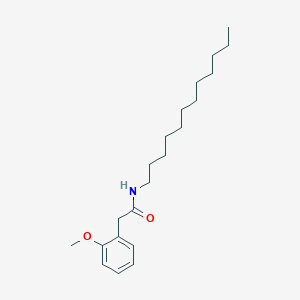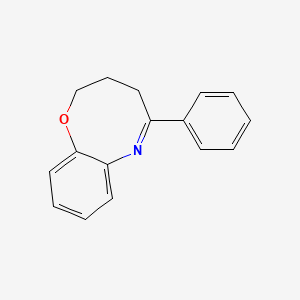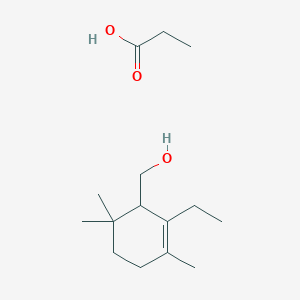![molecular formula C11H29As3N2O2 B14385694 Bis(2-{[(dimethylarsanyl)methyl]amino}ethyl) methylarsonite CAS No. 89865-04-3](/img/structure/B14385694.png)
Bis(2-{[(dimethylarsanyl)methyl]amino}ethyl) methylarsonite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-{[(dimethylarsanyl)methyl]amino}ethyl) methylarsonite is an organoarsenic compound with the molecular formula C9H23N3As2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-{[(dimethylarsanyl)methyl]amino}ethyl) methylarsonite typically involves the reaction of dimethylarsine with ethylenediamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the toxic and volatile nature of the reactants. Safety measures are strictly adhered to, ensuring minimal exposure to the hazardous chemicals involved.
化学反応の分析
Types of Reactions
Bis(2-{[(dimethylarsanyl)methyl]amino}ethyl) methylarsonite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to its elemental form.
Substitution: It can undergo substitution reactions where the arsenic atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products Formed
Oxidation: Arsenic oxides and other arsenic-containing compounds.
Reduction: Elemental arsenic and dimethylarsine.
Substitution: Various substituted organoarsenic compounds.
科学的研究の応用
Bis(2-{[(dimethylarsanyl)methyl]amino}ethyl) methylarsonite has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, including its toxicity and interaction with biomolecules.
Medicine: Investigated for its potential use in chemotherapy and other medical treatments.
Industry: Utilized in the production of specialized materials and as a precursor for other organoarsenic compounds.
作用機序
The mechanism of action of Bis(2-{[(dimethylarsanyl)methyl]amino}ethyl) methylarsonite involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. This interaction is mediated through the formation of covalent bonds between the arsenic atoms and the sulfur atoms in the thiol groups.
類似化合物との比較
Similar Compounds
Dimethylarsine: A simpler organoarsenic compound with similar chemical properties.
Arsenic trioxide: Another arsenic-containing compound with significant biological activity.
Trimethylarsine: A related compound with three methyl groups attached to the arsenic atom.
Uniqueness
Bis(2-{[(dimethylarsanyl)methyl]amino}ethyl) methylarsonite is unique due to its specific structure, which allows for distinct chemical reactivity and biological interactions. Its dual arsenic centers provide a versatile platform for various chemical modifications and applications.
特性
CAS番号 |
89865-04-3 |
|---|---|
分子式 |
C11H29As3N2O2 |
分子量 |
446.13 g/mol |
IUPAC名 |
N-(dimethylarsanylmethyl)-2-[2-(dimethylarsanylmethylamino)ethoxy-methylarsanyl]oxyethanamine |
InChI |
InChI=1S/C11H29As3N2O2/c1-12(2)10-15-6-8-17-14(5)18-9-7-16-11-13(3)4/h15-16H,6-11H2,1-5H3 |
InChIキー |
JRKARCOBHASBTQ-UHFFFAOYSA-N |
正規SMILES |
C[As](C)CNCCO[As](C)OCCNC[As](C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(2,4-Dinitrophenyl)sulfanyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B14385618.png)


![2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate](/img/structure/B14385658.png)
![1-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B14385664.png)

![2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14385678.png)


![5-Chloro-1-[(1-phenylethoxy)methyl]pyrimidin-2(1H)-one](/img/structure/B14385688.png)



